molecular formula C21H24N4O3 B6039150 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine

3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine

Cat. No.: B6039150
M. Wt: 380.4 g/mol
InChI Key: FDXGNCPDEDTUAZ-UHFFFAOYSA-N
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Description

3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine is a complex organic compound that features a triazine ring substituted with a dimethoxyphenyl group, a pyrrolidinyl group, and a dimethylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine typically involves multiple steps, including the formation of the triazine ring and the subsequent introduction of the substituents. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, would be carefully controlled to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

3-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-9-17(14(2)28-13)19-11-22-24-21(23-19)25-8-7-15(12-25)18-10-16(26-3)5-6-20(18)27-4/h5-6,9-11,15H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGNCPDEDTUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CN=NC(=N2)N3CCC(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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